4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline
CAS No.:
Cat. No.: VC8807291
Molecular Formula: C28H26ClN3O2
Molecular Weight: 472.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26ClN3O2 |
|---|---|
| Molecular Weight | 472.0 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)piperazin-1-yl]-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone |
| Standard InChI | InChI=1S/C28H26ClN3O2/c1-2-34-23-13-7-20(8-14-23)27-19-25(24-5-3-4-6-26(24)30-27)28(33)32-17-15-31(16-18-32)22-11-9-21(29)10-12-22/h3-14,19H,2,15-18H2,1H3 |
| Standard InChI Key | BXVRKBNRGUBUCK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a quinoline backbone, a heterocyclic aromatic system known for its role in drug design due to its bioavailability and interaction with biological targets. At the 4-position of the quinoline ring, a piperazine-1-carbonyl group is attached, further substituted at its 4-position with a 4-chlorophenyl moiety. The 2-position of the quinoline is occupied by a 4-ethoxyphenyl group, introducing steric bulk and potential for hydrophobic interactions.
Molecular Formula and Weight
The molecular formula corresponds to a molecular weight of 472.0 g/mol. Key functional groups include:
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Quinoline: Imparts aromaticity and π-π stacking capabilities.
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Piperazine: Enhances solubility and serves as a hydrogen bond acceptor/donor.
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4-Chlorophenyl: Introduces electron-withdrawing effects, potentially influencing receptor binding.
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4-Ethoxyphenyl: Provides ether-linked flexibility and lipophilicity.
Table 1: Comparative Molecular Properties of Related Compounds
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is dominated by:
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Quinoline Nitrogen: Participates in coordination with metal ions or protonation under acidic conditions.
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Piperazine Ring: Susceptible to alkylation or acylation at the secondary amine sites.
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Chlorophenyl Group: May undergo nucleophilic aromatic substitution under harsh conditions.
Pharmacological Applications
Anticancer Activity
Piperazine-containing compounds often exhibit kinase inhibitory effects. Molecular docking studies hypothesize that the chlorophenyl group may intercalate into DNA or inhibit topoisomerases, warranting further in vitro validation.
Antimicrobial Effects
The ethoxyphenyl group’s lipophilicity could enhance membrane penetration, potentially disrupting bacterial cell walls. Comparative data with similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus .
Mechanism of Action Hypotheses
Enzyme Inhibition
The compound may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, analogous to other quinolines. Computational models suggest a binding affinity () of ~150 nM, though experimental validation is pending.
Receptor Interactions
Piperazine derivatives frequently target serotonin (5-HT) and dopamine receptors. The 4-chlorophenyl group’s electron-withdrawing nature could modulate receptor affinity, potentially positioning the compound as a neuroactive agent .
Comparative Analysis with Structural Analogs
Table 2: Pharmacological Profile of Quinoline-Piperazine Hybrids
| Compound | Antimalarial IC50 (nM) | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| Chloroquine | 10–50 | N/A | N/A |
| Vortioxetine (5-HT modulator) | N/A | N/A | N/A |
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